3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways, such as the NF-kB inflammatory pathway . This compound may also interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Benzotriazinone Derivatives: These compounds have similar core structures and are investigated for various pharmacological activities.
Uniqueness
What sets 3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of a benzotriazinone core with a pyridoindole moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[6-oxo-6-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C24H25N5O2/c30-23(28-15-13-21-19(16-28)17-8-3-5-10-20(17)25-21)12-2-1-7-14-29-24(31)18-9-4-6-11-22(18)26-27-29/h3-6,8-11,25H,1-2,7,12-16H2 |
InChI Key |
CSJIAXCPHZIZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.